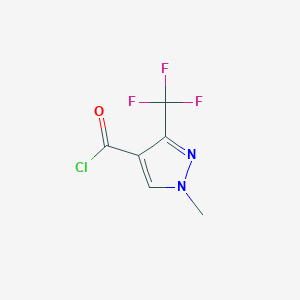

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride

Vue d'ensemble

Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is a chemical compound that is part of the pyrazole family, characterized by a 1H-pyrazole core structure. The trifluoromethyl group and carbonyl chloride moiety suggest that it could be a reactive intermediate or a building block for further chemical synthesis.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves the reaction of hydrazones with various reagents. For instance, trityl chloride has been used as a catalyst for the condensation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aromatic aldehydes, leading to bis-pyrazol compounds . Similarly, the synthesis of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones involves oxidative cyclization using copper acetate as a catalyst . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques such as NMR and X-ray diffraction. For example, the structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was established by X-ray diffraction, revealing significant conformational details . These techniques could be employed to analyze the molecular structure of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride.

Chemical Reactions Analysis

Pyrazole compounds can participate in various chemical reactions. For instance, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the detection and extraction of metal ions . The reactivity of the carbonyl chloride group in the target compound suggests it could be used in nucleophilic substitution reactions or as an acylating agent.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by substituents. For example, the conformational behavior of 3-methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one was studied using X-ray diffraction and NMR, revealing the presence of different tautomers and desmotropes . The trifluoromethyl group in the compound of interest is likely to impart unique electronic and steric properties, affecting its reactivity and physical characteristics.

Case Studies

While there are no direct case studies on 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, related compounds have been studied for their biological activities. For example, novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested for antifungal activity, with some showing promising results . Additionally, copper(II) chloride adducts with pyrazole derivatives have been tested as anticancer drugs . These studies highlight the potential applications of pyrazole derivatives in medicinal chemistry.

Applications De Recherche Scientifique

-

Synthesis of Functionalized Pyrazoles

- Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of functionalized pyrazoles, which are important in both agrochemicals and pharmaceuticals . The process involves a regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives .

- Method : The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride was scaled to provide access to the desired compounds. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results : The report details a kilogram synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole, and their subsequent regioselective elaboration in either batch or flow mode through a series of strategies based on lithiation/electrophilic trapping chemistries .

-

Antifungal Activity

- Field : Biochemistry

- Application Summary : A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides were synthesized and tested for antifungal activity .

- Method : The compounds were synthesized and characterized by spectral data and elemental analysis. They were then bioassayed in vitro against three kinds of phytopathogenic fungi .

- Results : Some of the synthesized compounds exhibited moderate antifungal activities. Compounds 6a, 6b, and 6c displayed more than 50% inhibition activities against G. zeae at 100 µg/mL, which was better than that of the commercial fungicides carboxin and boscalid .

-

Pharmaceutical Industry

- Field : Pharmaceutical Chemistry

- Application Summary : Trifluoromethylated compounds, including those derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride, are of some importance in the pharmaceutical industry . Several notable pharmaceutical compounds have a trifluoromethyl group incorporated, such as fluoxetine, mefloquine, Leflunomide, nulitamide, dutasteride, and bicalutamide .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific pharmaceutical compound being synthesized .

- Results : The incorporation of a trifluoromethyl group can enhance the biological activity of pharmaceutical compounds, leading to improved therapeutic effects .

-

Migraine Treatment

- Field : Medical Chemistry

- Application Summary : Ubrogepant, a medicament used for acute migraine with or without visual disturbances, is synthesized using 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific pharmaceutical compound being synthesized .

- Results : Ubrogepant has been shown to be effective in treating acute migraines .

-

Synthesis of Trifluoromethylated Pyrazoles

- Field : Organic Chemistry

- Application Summary : This compound is used in the regioselective scalable synthesis of 3/5-trifluoromethyl pyrazole derivatives . These motifs are prominent in both agrochemicals and pharmaceuticals .

- Method : The reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride was scaled to provide access to the desired compounds. Functionalization of the 5-position was achieved by lithiation in flow followed by trapping in batch with a series of electrophiles .

- Results : The report details a kilogram synthesis and efficient distillation-based separation of 1-methyl-(3-trifluoromethyl)-1H-pyrazole and 1-methyl-(5-trifluoromethyl)-1H-pyrazole, and their subsequent regioselective elaboration in either batch or flow mode through a series of strategies based on lithiation/electrophilic trapping chemistries .

-

Ionic Liquids

- Field : Physical Chemistry

- Application Summary : Ionic liquids (ILs), which have unique physical, chemical, and biological properties, can be synthesized using this compound . ILs are used as active pharmaceutical agents, for designing multifunctional materials, in different processes and production technologies .

- Method : The specific methods of application or experimental procedures can vary widely depending on the specific ionic liquid being synthesized .

- Results : ILs find their applications in chemical separations, electrochemistry, organic synthesis, and more .

Safety And Hazards

Propriétés

IUPAC Name |

1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKVECZQALNWSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383231 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

CAS RN |

126674-98-4 | |

| Record name | 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

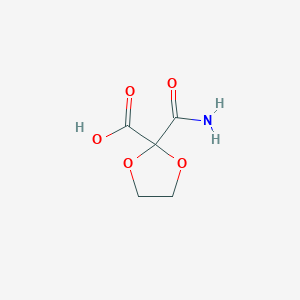

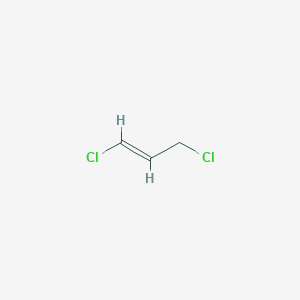

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)